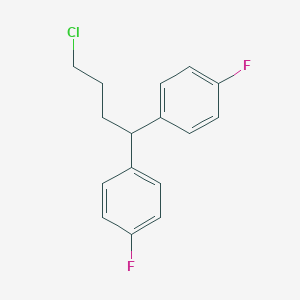
1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)
Overview
Description
Synthesis Analysis
The synthesis of aromatic compounds with halogen substituents can involve various strategies. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a bis(chloromercurio) precursor with methylmagnesium chloride, suggesting the use of organometallic reagents in the synthesis of halogenated aromatic compounds . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was performed through aromatic nucleophilic substitution, which could be a relevant method for introducing fluorine atoms into aromatic rings .
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be complex, especially when bulky substituents are present. The paper on 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene reports X-ray crystallography studies that revealed unusually large bond angles around phosphorus atoms, indicating that steric hindrance can significantly affect the geometry of such molecules . This information is valuable for understanding how substituents might influence the molecular structure of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene).
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can vary depending on the nature of the substituents and the reaction conditions. For example, the dimagnesiated aromatic compound mentioned in the first paper was characterized by its reactions with various electrophiles, such as hydrolysis, halogenation, and treatment with allyl bromide . These reactions demonstrate the potential reactivity of halogenated aromatic compounds towards different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and substituents. The electrochemical measurements carried out on the bis(phosphino) and bis(phosphonio) derivatives of tetrafluorobenzene suggest that the redox properties of such compounds can be studied to gain insights into their chemical behavior . Additionally, the synthesis of various bis(ether amine)s with different patterns of alkyl and fluoro substituents allows for a comprehensive study of structure–property relationships, which is crucial for understanding the properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) .
Scientific Research Applications
Synthesis and Industrial Applications
- 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is used in the synthesis of various chemicals, including intermediates for fungicides. For instance, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of the fungicide flusilazole, is synthesized using a derivative of 4-fluorobenzene. This process is significant for industrialized production, offering improved purity and reduced production costs (Guo Xiang-li, 2013).
Material Science and Polymer Research
- In material science, derivatives of 4-fluorobenzene are used to synthesize aromatic polyamides with properties like high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. This application is crucial in the development of advanced materials with specific thermal and mechanical properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Coordination Chemistry and Metal Ion Complexes
- In coordination chemistry, fluorinated compounds similar to 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) are used to form complexes with metal ions. These complexes are studied for their unique properties, such as shifts in NMR resonances and the ability to form different types of bonding with metal ions, which are significant for developing new materials and catalysts (H. Plenio, J. Hermann, Ralph Diodone, 1997).
Optical and Electronic Materials
- The compound and its derivatives are also explored in the field of optical and electronic materials. They are used to study the photophysics of certain molecules, which is essential for the development of materials with specific optical properties (M. Levitus, G. Zepeda, H. Dang, C. Godinez, T. A. Khuong, K. Schmieder, M. Garcia‐Garibay, 2001).
Synthesis of Fluorinated Poly(arylene ether)s
- This compound is utilized in synthesizing fluorinated poly(arylene ether)s, which have applications due to their solubility in various solvents and thermal stability. These properties are crucial for applications in high-performance materials (I. Tkachenko, N. Belov, Y. Kobzar, A. Dorokhin, O. V. Shekera, V. Shantarovich, V. Bekeshev, V. Shevchenko, 2017).
Safety And Hazards
When handling 1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLTPGCINZEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186781 | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
CAS RN |
3312-04-7 | |
| Record name | 4,4-Bis(4-fluorophenyl)-1-chlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMIFRY8XAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

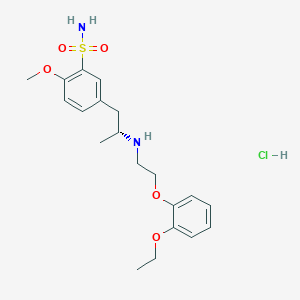
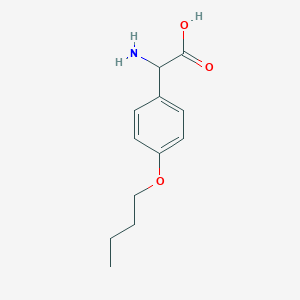
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
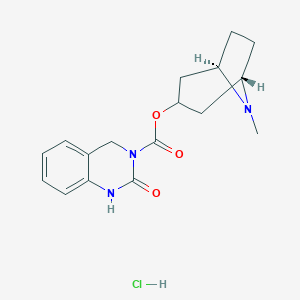
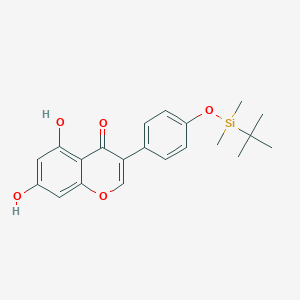
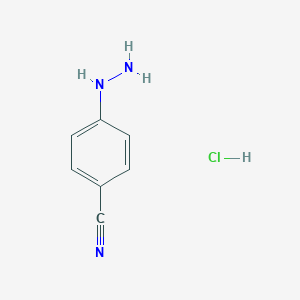
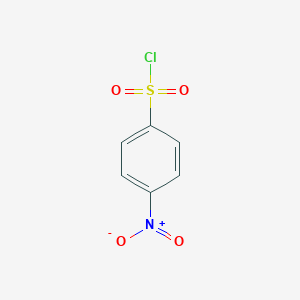
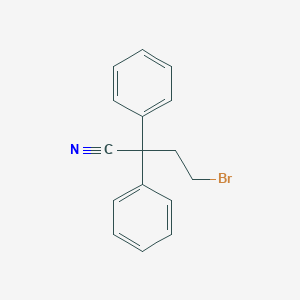
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
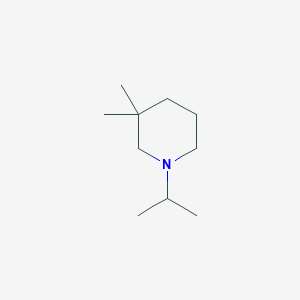
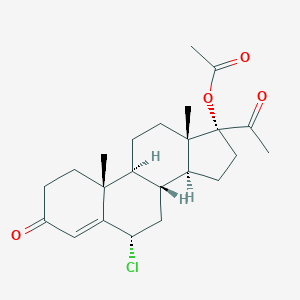
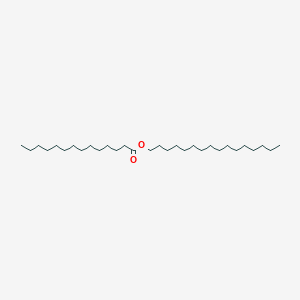
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
